![molecular formula C16H12F3N5O B2496631 5-amino-N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899736-60-8](/img/structure/B2496631.png)
5-amino-N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related triazole compounds typically involves the condensation of various fluorobenzoyl derivatives with amino acid derivatives or the cycloaddition of azides with ynamides or alkynes, as seen in research on similar structures. For example, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates presents a method to produce triazole-based scaffolds efficiently, highlighting the compound's relevance in creating biologically active peptidomimetics (Ferrini et al., 2015).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including the study of crystallographic analysis, has provided insights into their intermolecular interactions. X-ray diffraction techniques are commonly used to determine these structures, offering a deeper understanding of the compound's configuration and the significance of hydrogen bonding in stabilizing these structures (Șahin et al., 2011).
Chemical Reactions and Properties
Triazole compounds are known for their versatility in chemical reactions, including the Dimroth rearrangement, which can significantly alter their molecular structure and, consequently, their chemical properties. This rearrangement is notable for its ability to transform triazole isomers under specific conditions, thereby affecting the compound's reactivity and potential applications in synthesis (Albert, 1970).
Scientific Research Applications
Catalyst- and Solvent-Free Synthesis
- A study presented an efficient approach for the regioselective synthesis of similar triazole derivatives using microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This synthesis method is significant for producing heterocyclic compounds efficiently (Moreno-Fuquen et al., 2019).
Potential Anticancer Agents
- N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, closely related to the compound , were synthesized and evaluated for their potential as anticancer agents. Certain derivatives exhibited significant cytotoxic effects on breast cancer cell lines (Butler et al., 2013).
Antimicrobial Activities
- New 1,2,4-triazole derivatives were synthesized and found to possess good or moderate antimicrobial activities against various test microorganisms. Such compounds show promise in the development of new antimicrobial agents (Bektaş et al., 2007).
Antitumor Activity
- The synthesis and evaluation of similar triazole compounds have been linked to inhibiting the proliferation of cancer cell lines, indicating their potential in antitumor applications (Hao et al., 2017).
Antimicrobial Agent Synthesis
- Novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid were synthesized and evaluated for their antimicrobial activities, showing moderate to good activities against various bacterial and fungal strains (Jadhav et al., 2017).
Synthesis of Peptidomimetics
- A study developed a protocol for the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid derivatives, useful for preparing collections of peptidomimetics or biologically active compounds based on the triazole scaffold (Ferrini et al., 2015).
Antimicrobial Agent Discovery
- Research into 1H-1,2,3-triazole-4-carboxamides led to the discovery of novel compounds with promising antimicrobial activities against primary pathogens, including Gram-positive and Gram-negative bacterial strains as well as fungal strains (Pokhodylo et al., 2021).
properties
IUPAC Name |
5-amino-N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O/c17-10-3-1-9(2-4-10)8-24-15(20)14(22-23-24)16(25)21-13-6-5-11(18)7-12(13)19/h1-7H,8,20H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINBSVCFLIIGIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)F)F)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.